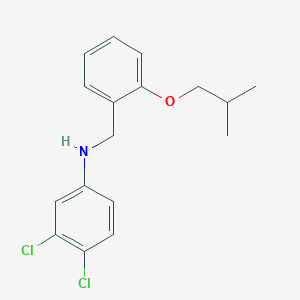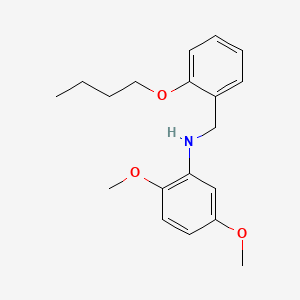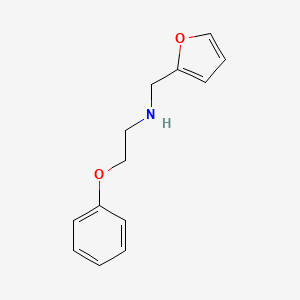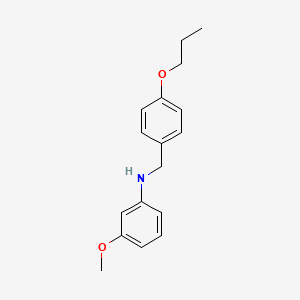
N-(2-Chlorobenzyl)-2-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorobenzyl)-2-ethoxyaniline (CBEEA) is an aniline derivative with a wide range of potential applications in the fields of organic synthesis, drug design, and medicinal chemistry. CBEEA is a versatile reagent that can be used for a variety of synthetic transformations and can be used as a building block for the synthesis of complex molecules. The chlorobenzyl group is a useful functional group that can be used to modify the properties of a molecule, allowing for greater flexibility and control in the design of new drugs.
Applications De Recherche Scientifique
Carcinogenic Potential
N-(2-Chlorobenzyl)-2-ethoxyaniline's related compound, 4,4'-methylene-bis(2-chloroaniline), was studied for its carcinogenic potential in rats. The study found that this compound caused tumors in various organs, indicating its carcinogenic nature in certain contexts (Stula et al., 1975).
Metabolic Activation and DNA Adduct Formation
Research on 4,4'-methylenebis(2-chloroaniline), a structurally similar compound, revealed its genotoxicity. The compound forms DNA adducts upon metabolic activation, contributing to its carcinogenic properties (Segerbäck & Kadlubar, 1992).
Inhibition of Herpes Virus Replication
A study on 9-([2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine, a compound related to N-(2-Chlorobenzyl)-2-ethoxyaniline, showed it effectively inhibits the replication of herpes group viruses. This suggests potential antiviral applications for similar compounds (Field et al., 1983).
Herbicidal Activity
Compounds related to N-(2-Chlorobenzyl)-2-ethoxyaniline have been explored for their herbicidal activity. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which shares some structural similarities, showed significant herbicidal activity against specific weed species (Yu et al., 2021).
Antimicrobial Activity and Enzyme Inhibition
N-(2-Chlorobenzyl)-substituted hydroxamate, a compound related to N-(2-Chlorobenzyl)-2-ethoxyaniline, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS). It also demonstrated antimicrobial activity against Haemophilus influenzae, indicating potential antimicrobial applications (Hayashi et al., 2013).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-18-15-10-6-5-9-14(15)17-11-12-7-3-4-8-13(12)16/h3-10,17H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXBFSQIIRIKCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-ethoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)




![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)


![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)

![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)